molecular formula C18H14BrF3N2O4S2 B8092843 5-Bromo-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide

5-Bromo-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide

Cat. No.: B8092843
M. Wt: 523.3 g/mol
InChI Key: ANZQJHSRGFHQLN-UHFFFAOYSA-N
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Description

5-Bromo-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including bromine, fluorine, methoxy, and thiazole, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations to achieve the final product. Common synthetic routes include:

    Halogenation: Introduction of bromine and fluorine atoms into the benzene ring.

    Thiazole Formation: Construction of the thiazole ring through cyclization reactions.

    Sulfonamide Formation: Coupling of the sulfonamide group with the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

5-Bromo-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-difluorobenzenesulfonamide: Lacks the thiazole and methoxy groups, resulting in different chemical and biological properties.

    N-(3,5-Dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide:

Uniqueness

The unique combination of functional groups in 5-Bromo-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2,4-difluoro-N-(5-fluoro-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF3N2O4S2/c1-27-11-3-10(4-12(5-11)28-2)9-24(18-23-8-17(22)29-18)30(25,26)16-6-13(19)14(20)7-15(16)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZQJHSRGFHQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN(C2=NC=C(S2)F)S(=O)(=O)C3=CC(=C(C=C3F)F)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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